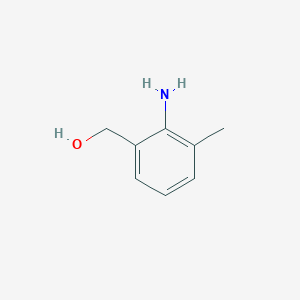

(2-Amino-3-methylphenyl)methanol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2-amino-3-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-2-4-7(5-10)8(6)9/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTCWZZOKOBJIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341941 | |

| Record name | 2-Amino-3-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57772-50-6 | |

| Record name | 2-Amino-3-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance and Research Context of Substituted Phenylmethanols

Substituted phenylmethanols, also known as substituted benzyl (B1604629) alcohols, are a class of organic compounds characterized by a benzene (B151609) ring attached to a hydroxymethyl group (—CH₂OH), with additional functional groups modifying the ring. This structural motif is of considerable interest in medicinal chemistry and materials science due to its versatile reactivity and its presence in numerous biologically active molecules.

The strategic placement of substituents on the phenyl ring allows for the fine-tuning of a molecule's steric and electronic properties. This modulation is critical in drug design, where such changes can influence a compound's binding affinity to biological targets like enzymes and receptors. For instance, substituted phenylaminoethanols, which can be synthesized from phenylmethanol precursors, have been investigated as potential bronchodilator agents. nih.gov Research in this area has led to the development of compounds with high beta-2 mimetic or beta-1 blocking activities, starting from lead structures like clenbuterol. nih.gov

Furthermore, the phenethylamine (B48288) and benzylamine (B48309) frameworks, closely related to phenylmethanols, are foundational in the development of various therapeutics. nih.gov The 2-phenethylamine structure is present in a wide array of compounds targeting adenosine (B11128) receptors and dipeptidyl peptidases, which are relevant for conditions like type 2 diabetes. nih.gov Similarly, substituted aryl benzylamines have been explored as potent and selective inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 3, which is a target in oncology. mdpi.com The ability to synthesize diverse substitution patterns on the aromatic ring is a key strategy in these medicinal chemistry efforts. mdpi.com

Chemical Reactivity and Transformation Studies of 2 Amino 3 Methylphenyl Methanol

Oxidation Reactions of the Hydroxymethyl Moiety

The primary alcohol group (hydroxymethyl) in (2-Amino-3-methylphenyl)methanol can be oxidized to form either an aldehyde (2-amino-3-methylbenzaldehyde) or a carboxylic acid (2-amino-3-methylbenzoic acid). The outcome of the oxidation is highly dependent on the choice of oxidizing agent and the reaction conditions. imperial.ac.uk

The presence of the electron-donating amino group on the aromatic ring makes the molecule susceptible to oxidation. Therefore, achieving selective oxidation of the hydroxymethyl group without affecting the amino group requires mild and specific reagents. Common strong oxidizing agents like potassium permanganate (B83412) or chromic acid under acidic conditions (Jones oxidation) can lead to over-oxidation and potential polymerization or degradation of the aniline-like structure. imperial.ac.ukcore.ac.uk

To selectively obtain the aldehyde, methods employing chromium-based reagents in non-aqueous media, such as the Collins reagent (CrO₃-pyridine complex) or Pyridinium Chlorochromate (PCC), are often utilized. imperial.ac.uk These reagents are known for their ability to oxidize primary alcohols to aldehydes while minimizing over-oxidation to the carboxylic acid. imperial.ac.uk Another strategy involves catalytic methods, such as using tetrapropylammonium (B79313) perruthenate (TPAP) with a co-oxidant like N-methylmorpholine-N-oxide (NMO), which are known for their mildness and high selectivity. imperial.ac.uk

For the synthesis of the corresponding carboxylic acid, a two-step procedure is often preferred to maintain selectivity. This involves first oxidizing the alcohol to the aldehyde using a mild reagent, followed by a subsequent selective oxidation of the aldehyde to the carboxylic acid. Alternatively, protecting the amino group, for instance by acylation, allows for the use of stronger oxidizing agents on the alcohol. The protecting group can then be removed to yield the desired amino acid. The oxidation of 2,2,2-trifluoroethanol (B45653) to trifluoroacetic acid serves as an example of converting a primary alcohol to a carboxylic acid. wikipedia.org

| Reaction Type | Reagent/System | Typical Product |

| Aldehyde Formation | Pyridinium Chlorochromate (PCC) | 2-Amino-3-methylbenzaldehyde |

| Collins' Reagent (CrO₃·2Py) | 2-Amino-3-methylbenzaldehyde | |

| TPAP / NMO | 2-Amino-3-methylbenzaldehyde | |

| Carboxylic Acid Formation | Jones' Reagent (CrO₃/H₂SO₄)¹ | 2-Amino-3-methylbenzoic acid |

| KMnO₄¹ | 2-Amino-3-methylbenzoic acid |

¹ Note: These strong oxidants may require protection of the amino group to prevent side reactions and achieve the desired product.

Reduction Pathways of the Aromatic System and Amino Group

The reduction of this compound can target the aromatic ring. The amino group itself is already in its most reduced state and is not typically subject to further reduction. Instead, it is the corresponding nitro compound, (2-nitro-3-methylphenyl)methanol, that would serve as a precursor, where the nitro group is readily reduced to the primary amine of the target molecule.

Reduction of the benzene (B151609) ring in substituted anilines like this compound to yield the corresponding aminocyclohexylmethanol derivative is typically achieved through catalytic hydrogenation. This process usually requires high pressures of hydrogen gas and a catalyst such as rhodium on carbon (Rh/C) or ruthenium (Ru). The conditions must be carefully controlled to avoid hydrogenolysis of the benzylic alcohol.

The reduction of amino acids to the corresponding amino alcohols is a common transformation, often accomplished using reagents like borane-methyl sulfide (B99878) (BMS) or lithium aluminum hydride (LAH). orgsyn.org While this is the reverse of the oxidation discussed previously, it highlights the stability of the amino alcohol functional group arrangement under certain reductive conditions.

Nucleophilic Substitution Reactions Involving the Amino Functionality

The primary amino group in this compound is nucleophilic and readily participates in substitution reactions. masterorganicchemistry.com These reactions are fundamental for creating a wide array of derivatives.

Acylation: The amino group can be easily acylated to form amides using acylating agents such as acid chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride, Boc-anhydride). acs.org This reaction is often performed in the presence of a base to neutralize the acid byproduct. The resulting amide is significantly less nucleophilic and less prone to oxidation than the original amine, a property often exploited for protective purposes during other synthetic transformations.

Alkylation: Direct alkylation of the amino group with alkyl halides can occur but is often difficult to control, leading to mixtures of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. Reductive amination of the corresponding aldehyde (2-amino-3-methylbenzaldehyde) with an amine is a more controlled method to produce N-alkylated derivatives.

Kinetic studies of nucleophilic substitution reactions in methanol (B129727) have shown that such transformations can proceed via a direct displacement (SN2) mechanism. rsc.orglibretexts.org

| Reaction Type | Reagent | Functional Group Formed |

| Acylation | Acetyl Chloride, Pyridine | N-acetyl amide |

| Acetic Anhydride | N-acetyl amide | |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | N-Boc carbamate | |

| Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary/Tertiary Amine (potential for overalkylation) |

Electrophilic Aromatic Substitution on the Phenyl Ring of this compound

Electrophilic aromatic substitution (SEAr) is a key reaction for modifying the phenyl ring. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome is determined by the directing effects of the substituents already present: the amino (-NH₂), hydroxymethyl (-CH₂OH), and methyl (-CH₃) groups.

All three are activating groups and direct incoming electrophiles to the ortho and para positions. lkouniv.ac.in

-NH₂ group: A very strong activator, directing to positions 4, 6 (ortho) and 5 (para).

-CH₃ group: An activator, directing to positions 2, 4 (ortho) and 6 (para).

-CH₂OH group: A weak activator, directing to positions 2, 6 (ortho) and 4 (para).

The powerful activating and directing effect of the amino group is generally dominant. wikipedia.orglkouniv.ac.in Therefore, substitution is most likely to occur at the positions para (C5) and ortho (C6) to the amino group. The C4 position is also activated by both the amino and methyl groups, but may be slightly less favored due to steric hindrance from the adjacent C3-methyl group.

Common SEAr reactions include:

Halogenation: Bromination or chlorination can be achieved using reagents like Br₂ or Cl₂ with a Lewis acid catalyst, or more commonly for highly activated rings like anilines, using the halogen directly in a suitable solvent. The existence of (2-Amino-6-chloro-3-methylphenyl)methanol demonstrates that substitution at the C6 position is feasible. biosynth.com

Nitration: Direct nitration with nitric acid and sulfuric acid is often problematic for anilines as the amino group can be oxidized and the strongly acidic conditions lead to protonation, forming the deactivating -NH₃⁺ group. A common strategy is to first protect the amino group via acylation.

Friedel-Crafts Reactions: Both alkylation and acylation are generally not successful on anilines because the amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring. lkouniv.ac.in

| Reaction | Reagent/Catalyst | Predicted Major Product(s) |

| Chlorination | Cl₂ | (2-Amino-5-chloro-3-methylphenyl)methanol and (2-Amino-6-chloro-3-methylphenyl)methanol |

| Bromination | Br₂ | (2-Amino-5-bromo-3-methylphenyl)methanol and (2-Amino-6-bromo-3-methylphenyl)methanol |

| Nitration | HNO₃/H₂SO₄ (with N-protection) | (2-Acylamido-5-nitro-3-methylphenyl)methanol |

Functional Group Interconversions and Targeted Derivatization Strategies

Beyond the primary reactions of the main functional groups, various interconversions can be performed to access a wider range of derivatives. ub.eduvanderbilt.edu

The hydroxymethyl group can be converted into a better leaving group, facilitating nucleophilic substitution. For example, reaction with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields a sulfonate ester. vanderbilt.edu These esters are excellent substrates for substitution reactions with a wide range of nucleophiles. Direct conversion of the alcohol to an alkyl halide is also possible using reagents like thionyl chloride (SOCl₂) for chlorides or phosphorus tribromide (PBr₃) for bromides. vanderbilt.edu

The amino group can be transformed via diazotization. Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the primary amino group into a diazonium salt. This intermediate is highly versatile and can be substituted by various groups (e.g., -Cl, -Br, -CN, -OH, -H) through Sandmeyer or related reactions.

These interconversions are crucial in medicinal chemistry and material science for the synthesis of complex target molecules where this compound serves as a core building block. acs.orggaylordchemical.com

| Starting Group | Reagent(s) | Product Group | Reaction Type |

| -CH₂OH | TsCl, pyridine | -CH₂OTs (tosylate) | Esterification |

| -CH₂OH | SOCl₂ | -CH₂Cl | Halogenation |

| -CH₂OH | PBr₃ | -CH₂Br | Halogenation |

| -NH₂ | 1. NaNO₂, HCl (0°C)2. CuCl | -Cl | Sandmeyer Reaction |

| -NH₂ | 1. NaNO₂, HCl (0°C)2. CuCN | -CN | Sandmeyer Reaction |

Derivatives, Analogs, and Structural Modifications in 2 Amino 3 Methylphenyl Methanol Research

Design Principles for Novel (2-Amino-3-methylphenyl)methanol Analogs

The rational design of novel analogs of this compound would theoretically involve several established medicinal chemistry strategies. These could include:

Isosteric and Bioisosteric Replacements: The methyl group could be replaced with other small alkyl groups, halogens, or a trifluoromethyl group to modulate lipophilicity and electronic properties. The hydroxyl and amino groups could be replaced by bioisosteres such as thiols, amides, or sulfonamides to explore different hydrogen bonding patterns and metabolic stabilities.

Structure-Based Drug Design: If a biological target for this compound or its derivatives were identified, computational modeling could be employed to design analogs with improved binding affinity and selectivity.

Conformational Restriction: Incorporating the scaffold into a more rigid ring system could lock it into a specific bioactive conformation, potentially increasing potency and reducing off-target effects.

However, a thorough search of scientific databases did not yield specific examples of studies where these design principles have been explicitly applied to this compound for the development of new therapeutic agents.

Synthesis and Research on Substituted Benzyl (B1604629) Alcohol Derivatives

The synthesis of substituted benzyl alcohol derivatives is a common practice in organic chemistry. Starting from this compound, a variety of derivatives could be envisioned through reactions targeting the amino and hydroxyl groups. For instance, the amino group could be acylated, alkylated, or used in the formation of ureas and thioureas. The hydroxyl group could be oxidized to an aldehyde or carboxylic acid, or converted into ethers and esters.

Exploration of Fused Heterocyclic Systems Containing this compound Scaffolds

The ortho-positioning of the amino and hydroxymethyl groups in this compound makes it an attractive precursor for the synthesis of fused heterocyclic systems. Cyclization reactions could potentially lead to the formation of various ring structures, such as benzoxazines or other nitrogen- and oxygen-containing heterocycles. These heterocyclic scaffolds are often found in biologically active molecules.

General strategies for the synthesis of fused heterocycles from ortho-substituted anilines are known. For example, the "tert-amino effect" describes cyclization reactions of certain ortho-substituted N,N-dialkylanilines. However, the application of these methods to this compound to create novel fused systems has not been specifically reported in the reviewed literature.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. Such studies involve systematically modifying the structure of a molecule and evaluating the effect of these changes on its biological activity. This allows researchers to identify the key structural features required for potency and selectivity.

The absence of published research on the biological activities of a series of this compound derivatives means that no SAR data can be presented. While general principles of SAR are well-established, their specific application to this compound and its analogs remains an unexplored area in the public domain.

Applications in Advanced Materials and Catalysis Research

Role of (2-Amino-3-methylphenyl)methanol as a Building Block in Organic Synthesis

The dual reactivity of this compound, stemming from its primary amine and primary alcohol functionalities, makes it a valuable precursor in the synthesis of a variety of organic molecules, most notably quinoline (B57606) derivatives. Quinolines are a critical class of nitrogen-containing heterocyclic compounds with widespread applications.

A primary synthetic route leveraging this building block is the Friedländer annulation. researchgate.netwikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.org In the case of this compound, an initial oxidation of the methanol (B129727) group to an aldehyde is necessary to facilitate the cyclization. Various methods have been developed for this type of transformation, including the use of catalysts like iodine in DMSO or metal complexes. researchgate.netmdpi.com The subsequent reaction with a ketone proceeds through an aldol-type condensation followed by cyclization and dehydration to form the quinoline ring system. The presence of the methyl group on the phenyl ring can influence the electronic properties and reactivity of the molecule during these transformations.

The versatility of this compound is further underscored by the independent reactivity of its amino and hydroxyl groups, allowing for sequential or orthogonal functionalization in the design of complex molecules.

| Reaction Type | Reactant for this compound | Product Class | Reference |

| Friedländer Annulation (post-oxidation) | Ketones with α-methylene group | Quinolines | researchgate.netwikipedia.orgorganic-chemistry.org |

| Oxidative Cyclization | Aldehydes/Ketones | Quinolines | researchgate.netmdpi.com |

Precursor Applications in the Synthesis of Industrial Chemicals and Dyes

The chemical structure of this compound lends itself to the synthesis of various industrial chemicals, including polymers and, most notably, azo dyes. Azo dyes, characterized by the -N=N- functional group, constitute a significant class of commercial colorants. nih.govunb.ca

The synthesis of azo dyes from this compound follows a well-established two-step process. The first step involves the diazotization of the primary aromatic amine group using a reagent like sodium nitrite (B80452) in an acidic medium, typically at low temperatures, to form a reactive diazonium salt. nih.govunb.ca This intermediate is then subjected to a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline (B41778) derivative. The specific nature of the coupling partner and the substitution pattern on the this compound-derived diazonium salt, including the ortho-methyl group, play a crucial role in determining the final color and properties of the dye, such as its hue, intensity, and fastness.

Furthermore, the bifunctional nature of this compound allows it to act as a monomer in polymerization reactions. The amino and hydroxyl groups can participate in condensation polymerizations to form polyesters and polyamides, respectively. The incorporation of this aromatic di-functional monomer can impart desirable properties to the resulting polymers, such as thermal stability and specific mechanical characteristics. Research into polymers derived from amino acids has demonstrated the versatility of incorporating such bifunctional monomers into polymer chains. rsc.orgnih.gov

| Industrial Product | Synthetic Pathway | Key Functional Group Utilized |

| Azo Dyes | Diazotization and Azo Coupling | Amino Group |

| Polyesters/Polyamides | Condensation Polymerization | Amino and Hydroxyl Groups |

Catalytic Applications and Ligand Design Incorporating this compound

In the field of catalysis, this compound serves as a valuable scaffold for the design of specialized ligands, particularly for asymmetric catalysis. The amino and hydroxyl groups can act as bidentate or even tridentate coordinating sites for a variety of transition metals, which are at the heart of many catalytic processes. nih.govnih.gov

The development of chiral ligands is essential for enantioselective synthesis, a critical aspect of modern pharmaceutical and fine chemical production. While this compound is itself achiral, it can be readily converted into chiral ligands. For instance, the reaction of the amino group with a chiral carbonyl compound can form a chiral Schiff base, which can then coordinate to a metal center. These Schiff base metal complexes have been shown to be effective catalysts in various reactions. nih.govajgreenchem.com

Moreover, derivatives of this compound can be incorporated into more complex ligand frameworks, such as aminophosphine (B1255530) ligands, which have demonstrated high efficiency in iridium-catalyzed asymmetric hydrogenation reactions. nih.gov The strategic placement of the amino and hydroxyl groups allows for the creation of a well-defined chiral pocket around the metal center, enabling high levels of stereocontrol in catalytic transformations. The design of such ligands is a key area of research, with the potential to lead to more efficient and selective catalysts for a wide range of chemical reactions. mdpi.com

| Catalytic Application | Derived Structure | Metal Complex Examples |

| Asymmetric Catalysis | Chiral Schiff Base Ligands | Copper(II), Cobalt(II), Nickel(II) |

| Asymmetric Hydrogenation | Aminophosphine Ligands | Iridium Complexes |

Analytical Methodologies for Research and Characterization of 2 Amino 3 Methylphenyl Methanol

Spectroscopic Techniques (Nuclear Magnetic Resonance, Infrared, and Ultraviolet-Visible Spectroscopy)

Spectroscopic methods are fundamental in determining the molecular structure of (2-Amino-3-methylphenyl)methanol by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra provide definitive information about its structure.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons. The expected signals for this compound would include distinct resonances for the aromatic protons, the benzylic methylene (-CH₂OH) protons, the hydroxyl (-OH) proton, the amine (-NH₂) protons, and the methyl (-CH₃) protons. The integration of these signals corresponds to the number of protons in each group (e.g., 3H for the methyl group, 2H for the methylene group). Spin-spin coupling between adjacent protons would result in specific splitting patterns, aiding in the assignment of the aromatic protons. In deuterated solvents like DMSO-d₆, the hydroxyl and amine protons are typically observable as broad singlets. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms in the molecule. The spectrum for this compound would show eight distinct signals corresponding to its eight carbon atoms. The chemical shifts would differentiate the aromatic carbons from the aliphatic methyl and methylene carbons. For instance, the carbon atom attached to the hydroxyl group (-CH₂OH) would appear in the 60-65 ppm range, while the methyl carbon would resonate at a much higher field (lower ppm value). rsc.org The aromatic carbons would appear in the typical downfield region of 110-150 ppm.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

N-H Stretch: Two sharp peaks in the region of 3300-3500 cm⁻¹ characteristic of the primary amine group (-NH₂).

C-H Stretch (Aromatic): Absorption bands typically above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Absorption bands typically below 3000 cm⁻¹ for the methyl and methylene groups.

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated aromatic system. The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727) or ethanol, would show absorption maxima (λmax) in the ultraviolet region, characteristic of the substituted benzene (B151609) ring. researchgate.netresearchgate.net The presence of the amino and hydroxyl groups as auxochromes would influence the position and intensity of these absorption bands.

| Technique | Expected Observations for this compound | Information Obtained |

|---|---|---|

| ¹H NMR | Distinct signals for aromatic, CH₂, OH, NH₂, and CH₃ protons with specific chemical shifts and splitting patterns. | Proton environment, connectivity, and count. |

| ¹³C NMR | Eight distinct signals for the different carbon atoms (aromatic, CH₂, CH₃). | Carbon skeleton and functional group identification. |

| IR Spectroscopy | Characteristic bands for O-H (broad, ~3400 cm⁻¹), N-H (two peaks, ~3350-3450 cm⁻¹), C-H, C=C (aromatic), and C-O bonds. | Presence of key functional groups (hydroxyl, amine, aromatic ring). |

| UV-Vis Spectroscopy | Absorption maxima (λmax) in the UV range characteristic of the substituted aromatic system. | Information on the electronic conjugated system. |

Chromatographic Methods (Thin-Layer Chromatography, High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for assessing its purity.

Thin-Layer Chromatography (TLC) TLC is a rapid and simple method used to monitor reaction progress and assess compound purity. For this compound, a silica gel plate typically serves as the stationary phase. chemistryhall.com A mobile phase, or eluent, is chosen based on polarity to achieve good separation. Common solvent systems for separating amino acids and related compounds include mixtures of butanol, acetic acid, and water. researchgate.netamrita.edu The position of the compound on the developed plate is identified by its Retention Factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. chemistryhall.com Visualization can be achieved using a UV lamp (as the aromatic ring is UV-active) or by staining with a reagent like ninhydrin, which reacts with the primary amine to produce a colored spot. amrita.edu

High-Performance Liquid Chromatography (HPLC) HPLC is a highly efficient technique for the separation, identification, and quantification of this compound.

Methodology: Reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase. umich.edu The mobile phase often consists of a gradient mixture of water (often with additives like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile. umich.edubasicmedicalkey.com

Detection: A UV detector is typically used, set to a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its identification under specific chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

Derivatization: Due to the polar nature and low volatility of the amine and hydroxyl groups, this compound typically requires derivatization before GC analysis. sigmaaldrich.com A common method is silylation, where active hydrogens are replaced with a nonpolar group like a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, increasing the compound's volatility. sigmaaldrich.comresearchgate.net

Analysis: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z). nist.gov The resulting mass spectrum provides a molecular fingerprint, including the molecular ion peak and characteristic fragmentation patterns that help confirm the structure. sigmaaldrich.comnist.gov

| Technique | Stationary Phase | Typical Mobile Phase/Conditions | Principle of Analysis |

|---|---|---|---|

| TLC | Silica Gel | Mixtures like Hexane/Ethyl Acetate or Butanol/Acetic Acid/Water. | Separation based on polarity; purity assessment via Rf value. |

| HPLC | C18 (Reversed-Phase) | Gradient of Water/Methanol or Water/Acetonitrile. | High-resolution separation based on hydrophobicity; quantification and purity analysis. |

| GC-MS | Capillary Column (e.g., DB-5) | Temperature programming; requires prior derivatization (e.g., silylation). | Separation of volatile derivatives followed by mass analysis for structural confirmation. |

Crystallographic Analysis and X-ray Diffraction for Structural Elucidation

For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

The process involves irradiating a single crystal of this compound with a beam of X-rays. The diffraction pattern produced by the electrons in the crystal is collected and analyzed. This data allows for the calculation of an electron density map, from which the positions of the individual atoms can be determined. The resulting structural model confirms the connectivity of the atoms and reveals the molecule's stereochemistry and packing arrangement within the crystal lattice. While specific crystallographic data for this compound is not widely published, this technique remains the gold standard for unambiguous structural elucidation of crystalline organic compounds. nih.goviucr.org

Elemental Analysis and High-Resolution Mass Spectrometric Determinations

Elemental Analysis Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) in a pure sample of this compound. The experimentally determined percentages are compared with the theoretical values calculated from its molecular formula, C₈H₁₁NO. A close match between the experimental and theoretical values provides strong evidence for the proposed molecular formula.

Theoretical Composition for C₈H₁₁NO:

Carbon (C): 70.04%

Hydrogen (H): 8.08%

Nitrogen (N): 10.21%

Oxygen (O): 11.66%

High-Resolution Mass Spectrometry (HRMS) HRMS is a powerful technique that measures the mass-to-charge ratio of an ion with very high precision (typically to four or five decimal places). This accuracy allows for the determination of the exact molecular formula of a compound from its measured monoisotopic mass. unito.it For this compound (C₈H₁₁NO), the theoretical monoisotopic mass is 137.084064 Da. chemspider.com An experimental HRMS measurement yielding a mass very close to this value would unequivocally confirm the elemental composition of C₈H₁₁NO, distinguishing it from other compounds with the same nominal mass but different atomic compositions.

| Analysis | Parameter | Theoretical Value for C₈H₁₁NO |

|---|---|---|

| Elemental Analysis | % Carbon | 70.04% |

| % Hydrogen | 8.08% | |

| % Nitrogen | 10.21% | |

| % Oxygen | 11.66% | |

| High-Resolution Mass Spectrometry | Monoisotopic Mass [M] | 137.084064 Da |

Computational and Theoretical Chemistry Studies of 2 Amino 3 Methylphenyl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

There are no specific DFT studies available for (2-Amino-3-methylphenyl)methanol in the reviewed scientific literature. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of a molecule like this compound, DFT calculations could provide valuable insights into its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity. Furthermore, DFT can be used to calculate various reactivity descriptors, including electronegativity, chemical hardness, and the Fukui function, which would help in predicting the sites most susceptible to electrophilic and nucleophilic attack. For instance, a DFT study on a related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, utilized the B3LYP/6–311G(d,p) level of theory to optimize the molecular structure and calculate the HOMO-LUMO energy gap. iucr.orgnih.gov A similar approach for this compound would be invaluable.

A hypothetical DFT analysis of this compound would likely involve the following parameters, which are currently unavailable due to the lack of specific research:

| Parameter | Description | Calculated Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Data not available |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO | Data not available |

| Ionization Potential | The minimum energy required to remove an electron | Data not available |

| Electron Affinity | The energy change when an electron is added | Data not available |

| Electronegativity (χ) | A measure of the ability of an atom to attract bonding electrons | Data not available |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution | Data not available |

| Global Softness (S) | The reciprocal of chemical hardness | Data not available |

| Electrophilicity Index (ω) | A measure of the electrophilic power of a molecule | Data not available |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

No molecular modeling or molecular dynamics (MD) simulation studies specifically targeting this compound have been published. Such studies are essential for understanding the conformational landscape of a molecule, which dictates its interactions with other molecules, including biological receptors. MD simulations could reveal the preferred three-dimensional structures of this compound in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent). This would involve analyzing the torsional angles of the rotatable bonds, such as the C-C bond connecting the phenyl ring to the methanol (B129727) group and the C-N bond of the amino group. The results of these simulations would provide a dynamic picture of the molecule's flexibility and the probabilities of it adopting certain conformations.

A detailed conformational analysis would typically generate data such as the following, which is currently not available for this compound:

| Dihedral Angle | Description | Stable Conformations (°) | Energy Barrier (kcal/mol) |

| C-C-O-H | Rotation of the hydroxyl group | Data not available | Data not available |

| C6-C1-C-O | Rotation of the methanol group relative to the ring | Data not available | Data not available |

| C1-C2-N-H | Rotation of the amino group | Data not available | Data not available |

Mechanistic Pathway Elucidation through Advanced Computational Approaches

There is no research available on the computational elucidation of mechanistic pathways involving this compound. Advanced computational methods, often in conjunction with DFT, are employed to map out the reaction coordinates and determine the transition state structures and activation energies for chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its reactions with other molecules. For example, the mechanism of its oxidation or its role as a precursor in the synthesis of other compounds could be investigated. Such studies provide a detailed, atomistic understanding of reaction mechanisms, which is often difficult to obtain through experimental methods alone.

A computational study of a reaction mechanism involving this compound would aim to determine the following energetic details, which are currently not documented:

| Reaction Step | Reactants | Products | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Step 1 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Step 2 | Data not available | Data not available | Data not available | Data not available | Data not available |

Challenges and Future Research Directions for 2 Amino 3 Methylphenyl Methanol

Development of More Efficient and Sustainable Synthetic Routes

The conventional synthesis of (2-Amino-3-methylphenyl)methanol typically involves the reduction of the corresponding carboxylic acid, 2-amino-3-methylbenzoic acid. However, these methods often rely on harsh reducing agents and may generate significant chemical waste, posing challenges for large-scale, environmentally friendly production.

Future research should focus on developing more efficient and sustainable synthetic pathways. One promising avenue is the exploration of catalytic hydrogenation . The use of catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel for the reduction of 2-nitro-3-methylbenzoic acid to 2-amino-3-methylbenzoic acid has shown high yields and purity for the acid precursor. nih.govgoogle.com A subsequent selective reduction of the carboxylic acid group to the alcohol would complete the synthesis. The challenge lies in achieving this selectivity without affecting the amino group.

Biocatalysis presents another green alternative. The use of alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) for the conversion of alcohols to carboxylic acids is well-established. Current time information in Bangalore, IN. The reverse reaction, the enzymatic reduction of a carboxylic acid to an alcohol, is a more challenging but highly desirable goal for sustainable synthesis. Research into identifying or engineering specific enzymes that can efficiently catalyze the reduction of 2-amino-3-methylbenzoic acid to this compound could revolutionize its production.

Table 1: Comparison of Synthetic Approaches for this compound and its Precursors

| Synthetic Method | Precursor | Reagents/Catalysts | Advantages | Challenges |

| Chemical Reduction | 2-Amino-3-methylbenzoic acid | Metal hydrides (e.g., LiAlH4) | High yield | Harsh reaction conditions, waste generation |

| Catalytic Hydrogenation | 2-Nitro-3-methylbenzoic acid | Pd/C, Pt/C, Raney Nickel | High yield, high purity of intermediate nih.govgoogle.com | Requires subsequent selective reduction step |

| Biocatalysis | 2-Amino-3-methylbenzoic acid | Engineered reductases | High selectivity, mild conditions, sustainable Current time information in Bangalore, IN. | Enzyme discovery and optimization |

| Green Electro-Organic Synthesis | Toluene derivative | Electrochemical cell, persulfate mediator | Sustainable, convergent chemimpex.com | Requires specialized equipment and optimization |

Expanding the Scope of Biological Applications and Therapeutic Development

While the specific biological activities of this compound are not extensively documented in publicly available research, the pharmacological relevance of structurally similar compounds suggests a rich field for future investigation. Derivatives of aminobenzyl alcohols have shown promise in various therapeutic areas.

For instance, novel polycyclic compounds incorporating a substituted amino-phenyl moiety have been developed as potent inhibitors of MAPK-interacting kinases (MNKs), which are implicated in the progression of cancers like acute myeloid leukemia (AML). acs.org The this compound scaffold could serve as a starting point for the design and synthesis of new MNK inhibitors.

Furthermore, the structural motif of an amino-substituted aromatic ring is present in compounds designed as multifunctional agents against Alzheimer's disease. These molecules often target multiple pathological factors, including acetylcholinesterase inhibition and antioxidant activity. Given that hydroxybenzyl alcohols have demonstrated antioxidant and radical scavenging properties, it is plausible that this compound and its derivatives could exhibit neuroprotective effects. nih.gov

Future research should involve systematic screening of this compound and its newly synthesized derivatives against a wide range of biological targets. This could unveil novel therapeutic applications in areas such as oncology, neurodegenerative diseases, and inflammatory disorders.

Deeper Elucidation of Mechanism of Action at the Molecular Level

A significant challenge in realizing the therapeutic potential of this compound is the lack of understanding of its mechanism of action at the molecular level. Future research must focus on identifying its specific cellular targets and downstream signaling pathways.

Drawing parallels from related compounds, if derivatives of this compound are found to be active as MNK inhibitors, their mechanism would likely involve binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of its substrate, eIF4E. acs.org This would ultimately inhibit cap-dependent translation of oncogenic proteins. acs.org

Should the compound exhibit antioxidant properties, as suggested by studies on hydroxybenzyl alcohols, the mechanism would involve the scavenging of reactive oxygen species (ROS) and the protection of cellular components like lipids and proteins from oxidative damage. nih.gov Pulse radiolysis studies on hydroxybenzyl alcohol isomers have shown that they can scavenge hydroxyl radicals to form phenoxyl radicals, which can then be repaired by antioxidants like ascorbic acid. nih.gov Similar investigations on this compound would be highly informative.

Molecular docking studies, followed by experimental validation through techniques like site-directed mutagenesis and kinase assays, will be crucial in pinpointing the specific amino acid residues involved in the binding of this compound derivatives to their protein targets.

Integration into Advanced Materials Science and Engineering

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, makes it an attractive candidate for applications in materials science, particularly in polymer chemistry.

The hydroxyl group can react with isocyanates to form polyurethanes , while the amino group can react with carboxylic acids or acyl chlorides to form polyamides . youtube.comresearchgate.net This dual reactivity opens up possibilities for creating novel co-polymers with tailored properties. For example, its incorporation into polyurethane foams could enhance thermal stability and introduce specific functionalities. The presence of the aromatic ring can also contribute to the rigidity and thermal resistance of the resulting polymer.

Furthermore, aminobenzyl alcohols are used as precursors in the synthesis of other functional molecules. For example, 2-aminobenzyl alcohols can be used to synthesize quinolines, which have applications in materials science and as pharmaceuticals. rsc.org The amino group in this compound could also be utilized to create photostabilizers or antioxidants for polymers, protecting them from degradation by UV light and oxidation. While research has been done on other aminobenzoates as photostabilizers, the potential of this specific compound remains to be explored. google.com

Future research in this area should involve the synthesis and characterization of polymers incorporating this compound. Investigating the impact of its inclusion on the mechanical, thermal, and optical properties of these materials will be key to unlocking its potential in advanced materials and engineering.

Computational Design and Predictive Modeling for Novel Derivatives and Applications

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel derivatives of this compound for specific applications. Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies can provide valuable insights into the structural features required for desired biological activities or material properties.

QSAR models can be developed to correlate the structural parameters of a series of this compound derivatives with their experimentally determined biological activities. nih.gov This can help in predicting the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.

Molecular docking simulations can be employed to predict the binding mode and affinity of this compound derivatives to specific protein targets. acs.orgnih.gov For example, docking studies of novel MNK inhibitors have revealed key hydrogen bonding interactions and hydrophobic contacts within the kinase domain, guiding the design of more potent and selective inhibitors. acs.org Similar in silico screening of virtual libraries of this compound derivatives against various therapeutic targets could rapidly identify promising lead compounds.

In the realm of materials science, computational modeling can be used to predict the properties of polymers incorporating this compound. By simulating polymer chain interactions and conformations, it is possible to estimate properties such as glass transition temperature, modulus, and solubility, thus guiding the design of new materials with desired characteristics.

The integration of computational design and predictive modeling into the research workflow for this compound will undoubtedly streamline the development of novel derivatives and their applications, saving both time and resources.

Q & A

Basic Research Questions

Q. What are the recommended laboratory-scale synthesis methods for (2-Amino-3-methylphenyl)methanol?

- Methodology : A common approach involves cyclization of bromoamide intermediates using Lewis acids like AlCl₃, followed by hydrolysis with NaOH in ethanol under reflux conditions . Purification typically employs recrystallization or column chromatography.

- Key Considerations : Ensure anhydrous conditions during cyclization to avoid side reactions. Monitor reaction progress via TLC or HPLC to optimize yield (typically 60-75%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the aromatic amine (-NH₂) and hydroxyl (-OH) groups. For example, the hydroxyl proton appears as a broad singlet at δ ~5.2 ppm .

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular weight (137.18 g/mol) and detect impurities .

- HPLC : Use C18 columns with methanol/water mobile phases to assess purity (>98% required for biological studies) .

Q. What are the primary research applications of this compound?

- Organic Synthesis : Acts as a key intermediate in synthesizing heterocyclic compounds, such as benzodiazepines and triazole derivatives, via Ullmann coupling or Friedel-Crafts reactions .

- Biological Studies : Used to probe enzyme-substrate interactions in aromatic amine metabolism, particularly in cytochrome P450 assays .

Advanced Research Questions

Q. How can researchers optimize synthesis yield while minimizing by-products like oxidized amines?

- Strategies :

- Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) to reduce side reactions .

- Temperature Control : Maintain reflux temperatures <80°C during hydrolysis to prevent decomposition .

- Inert Atmosphere : Use nitrogen or argon to inhibit oxidation of the amine group .

Q. How should contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?

- Approach :

- Cross-Validation : Compare experimental NMR data with density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-31G* basis sets) .

- Solvent Effects : Account for solvent-induced shifts by replicating computational conditions (e.g., DMSO vs. CDCl₃) .

- Collaborative Analysis : Consult databases like PubChem or EPA DSSTox for benchmark spectra .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

- Tools :

- Molecular Dynamics (MD) : Simulate interaction energies with transition metals (e.g., Pd or Cu) in coupling reactions .

- Quantum Chemical Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .

Q. How can stability issues under ambient or aqueous conditions be managed?

- Mitigation Strategies :

- Storage : Keep at -20°C under nitrogen, shielded from light to prevent photodegradation .

- Buffered Solutions : Use pH-stabilized solvents (e.g., phosphate buffers) for biological assays to reduce hydrolysis .

Q. What are the degradation pathways of this compound, and how are they analyzed?

- Pathways :

- Oxidative Degradation : Formation of quinone derivatives via air exposure .

- Hydrolysis : Cleavage of the hydroxyl group under acidic/basic conditions .

- Analytical Methods :

- LC-MS/MS : Track degradation products using MRM transitions specific to expected by-products .

- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks and monitor via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.